N-Boc-serinol

概要

説明

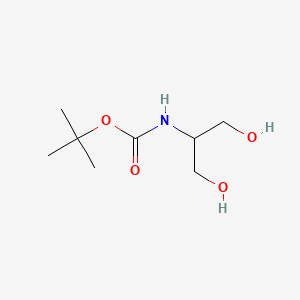

N-Boc-serinol (CAS: 125414-41-7), chemically known as tert-butyl [2-hydroxy-1-(hydroxymethyl)ethyl]carbamate, is a bifunctional compound featuring a protected amino group (-NHBoc) and two hydroxyl groups. Its molecular formula is C₈H₁₇NO₄ (MW: 191.22 g/mol), and it is a white crystalline solid with a melting point of 85–89°C . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling selective functionalization during polymer synthesis .

This compound is widely employed as a chain extender in biodegradable polyurethanes (PURs) and poly(ester urethane)ureas (PEUUs), where it introduces reactive amino groups post-deprotection . For example, in PUR synthesis, it reacts with diisocyanates (e.g., hexamethylene diisocyanate) and macrodiols (e.g., polycaprolactone diol) to form segmented polymers with tunable mechanical and biological properties . Its applications span drug delivery systems, nanoparticles, and thermoresponsive hydrogels, owing to its biocompatibility and capacity for post-polymerization modifications .

準備方法

Synthetic Routes and Reaction Conditions: N-Boc-serinol is typically synthesized by reacting serinol with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions: N-Boc-serinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

科学的研究の応用

Chemical Applications

1. Organic Synthesis

N-Boc-serinol serves as a crucial building block in organic synthesis. Its protective Boc group allows for selective reactions, facilitating the formation of complex molecules without interference from the amino group. This characteristic is particularly valuable in multi-step syntheses where protecting groups are essential for achieving desired reactivity profiles.

2. Linker in PROTACs

One of the most significant applications of this compound is its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by recruiting them to E3 ubiquitin ligases for ubiquitination and subsequent proteasomal degradation. The unique structure of this compound enhances the stability and efficacy of these linkers, making it an ideal candidate for PROTAC synthesis .

Biological Applications

1. Protein Degradation Studies

this compound is utilized in biological research to study protein degradation pathways. By incorporating this compound into experimental designs, researchers can investigate the mechanisms by which proteins are targeted for degradation, providing insights into cellular processes and disease mechanisms.

2. Drug Development

The compound is being explored in drug development for its potential to selectively degrade disease-causing proteins. This application is particularly relevant in the context of cancer therapeutics, where targeting specific oncoproteins can lead to more effective treatments with fewer side effects compared to traditional inhibitors .

Industrial Applications

1. Pharmaceutical Production

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate complex reactions makes it a valuable component in the production of drug candidates .

2. Nanotechnology

Recent studies have explored the incorporation of this compound into nanofibrous membranes for drug delivery systems. These membranes exhibit enhanced properties due to the presence of amino groups introduced by this compound, which improve their conductance and functional characteristics .

Comparative Analysis with Related Compounds

The following table summarizes key features comparing this compound with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Serinol | C₇H₁₅NO₂ | Unprotected amine; more reactive towards radicals |

| Glycerol | C₃H₈O₃ | Lacks amino functionality; different reactivity |

| N-Acetylserinol | C₉H₁₉NO₃ | Acetyl protection; different stability profile |

| N-Boc-diethanolamine | C₉H₁₉N₃O₃ | Similar protective group; used in various syntheses |

This compound's Boc protection enhances its stability and allows for selective reactions without interference from the amino group, making it particularly valuable in synthetic organic chemistry compared to its unprotected counterparts .

Case Studies

1. Hydroxyl Radical Interaction Study

Research has demonstrated that this compound reacts with hydroxyl radicals, which are highly reactive species that can cause oxidative damage to biomolecules. A study using pulsed radiolysis and stopped-flow EPR spectroscopy showed that the rate constants for radical formation from this compound vary significantly with pH levels, indicating its potential role in radical-mediated biological processes .

2. Antimicrobial Activity Research

Another study focused on copolymers incorporating this compound, revealing antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This highlights its potential as a therapeutic agent in combating infections .

作用機序

N-Boc-serinol acts as a linker in PROTACs, which are designed to target specific proteins for degradation. The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

類似化合物との比較

Structural Analogs: Chain Extenders in Polyurethanes

N-Boc-serinol is compared to other chain extenders, such as 1,4-cyclohexanedimethanol (CDM) and unprotected amino alcohols (e.g., serinol). Key differences include:

Mechanical Performance :

- PURs synthesized with this compound (e.g., NS-BC2000) exhibit lower initial modulus (29–71 wt% hard segments) but superior elasticity (660% elongation at break) compared to CDM-based PURs (C-BC2000), which prioritize rigidity .

- After water immersion, this compound-derived PEUUs retain >25% higher tensile strength than CDM-based analogs, critical for biomedical applications like vascular grafts .

Functional Analogs: Amino Alcohols in Drug Delivery

This compound is contrasted with other amino alcohols used in nanocarriers:

Drug Delivery Efficiency :

- Nanoparticles (NPs) using this compound-based PURs (e.g., NS-BC2000) show >50% higher intracellular uptake in HER-2-overexpressing SK-BR-3 cells compared to PLGA NPs .

- Paclitaxel-loaded this compound NPs demonstrate IC₅₀ values 2–3× lower than CDM-based NPs, attributed to improved ligand-receptor interactions .

Thermal and Degradation Behavior

This compound influences polymer degradation and thermal properties:

| Polymer | Crystallinity (%) | Tₘ (°C) | Degradation Rate (PBS, 37°C) |

|---|---|---|---|

| PBST (no serinol) | 45 | 120 | 12 weeks (50% mass loss) |

| PBSST20 (20% serinol) | 28 | 95 | 8 weeks (50% mass loss) |

| PLGA | 35 | 55 | 6 weeks (50% mass loss) |

- The introduction of this compound reduces crystallinity by ~38% in PBSST copolymers due to increased atacticity, accelerating hydrolysis .

- In thermoresponsive hydrogels (e.g., ESHU), this compound enables 16-week sustained drug release (e.g., bevacizumab) with minimal burst effects, outperforming PEG-based systems .

生物活性

N-Boc-serinol, an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino alcohol serinol, has garnered interest in medicinal chemistry due to its stability and reactivity. This article explores the biological activity of this compound, examining its chemical properties, interactions with biological systems, and potential applications.

This compound has the chemical formula C₉H₁₉NO₃ and a molecular weight of 185.25 g/mol. The Boc group is commonly used in organic synthesis to protect amines, allowing selective reactions without interference from the amino group. The synthesis of this compound can be achieved through various methods, including:

- Boc Protection : The conversion of serinol into this compound involves the reaction of serinol with Boc anhydride in the presence of a base.

- Reactivity Studies : Interaction studies indicate that this compound exhibits unique reactivity with free radicals and other reactive species, differing significantly from its unprotected counterpart, serinol.

Biological Activity

While specific biological activities of this compound are less documented compared to serinol, its parent compound has demonstrated several biological properties. Notably, serinol exhibits neuroprotective effects and potential roles in cellular signaling pathways. The presence of the Boc protection may influence this compound's bioavailability and interaction with biological systems, enhancing its utility in medicinal chemistry.

Interaction with Hydroxyl Radicals

Research indicates that this compound reacts with hydroxyl radicals (), which are highly reactive species capable of causing oxidative damage to biomolecules. A study employing pulsed radiolysis and stopped-flow EPR spectroscopy demonstrated that:

- Radical Formation : The rate constants for the formation of radicals from this compound were measured at different pH levels, showing significant differences in reactivity. For instance, at pH 7, the second-order rate constant was , while at pH 10.5 it increased to .

- Radical Stability : The presence of the Boc group alters the radical formation kinetics and stability under various pH conditions, suggesting that this compound may play a role in radical-mediated processes within biological systems .

Comparative Analysis with Related Compounds

The following table summarizes key features comparing this compound with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Serinol | C₇H₁₅NO₂ | Unprotected amine; more reactive towards radicals |

| Glycerol | C₃H₈O₃ | Lacks amino functionality; different reactivity |

| N-Acetylserinol | C₉H₁₉NO₃ | Acetyl protection; different stability profile |

| N-Boc-phenylserinol | C₁₁H₁₉NO₃ | Aromatic ring; alters electronic properties |

This compound's Boc protection enhances stability and allows for selective reactions without interference from the amino group, making it particularly valuable in synthetic organic chemistry compared to its unprotected counterparts.

Applications in Drug Development

This compound has been utilized in various applications, including:

- Polyurethane-Based Hydrogels : It serves as a component in thermosensitive hydrogels for drug delivery systems .

- Antimicrobial Studies : Research has shown that copolymers incorporating this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-Boc-serinol to ensure high yield and purity?

- Methodological Answer : Focus on reaction conditions (e.g., solvent choice, temperature, and stoichiometry of reagents like di-tert-butyl dicarbonate). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) is standard. Confirm purity using -NMR (e.g., absence of tert-butyl peaks in deprotected byproducts) and mass spectrometry .

- Data Insight : Comparative yields under different conditions (e.g., THF vs. DCM as solvents) can be tabulated to identify optimal parameters.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- -NMR: Verify Boc-protection (δ ~1.4 ppm for tert-butyl group) and serinol backbone (δ ~3.5–4.0 ppm for CHOH).

- IR: Confirm carbonyl stretch (~1680–1720 cm) from the Boc group.

- LC-MS: Check molecular ion peak ([M+H] or [M+Na]) for expected m/z.

Cross-reference with literature data for known analogs .

Q. What are the common pitfalls in characterizing this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Risk : Avoid prolonged exposure to acidic/basic conditions during purification. Use neutral buffers if necessary.

- Byproduct Formation : Monitor for overprotection (e.g., di-Boc derivatives) via LC-MS.

- Solvent Traces : Ensure complete solvent removal under vacuum; confirm via -NMR .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound-based catalysts or ligands?

- Methodological Answer :

- Perform geometry optimization and electronic structure calculations to predict binding affinities or transition states.

- Compare calculated -NMR chemical shifts with experimental data to validate models.

- Use docking simulations (e.g., AutoDock) for ligand-receptor studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Error Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.

- Replication : Synthesize disputed compounds and test under standardized protocols .

Q. How to design experiments probing the stability of this compound under physiological conditions?

- Methodological Answer :

- In vitro Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0, 6, 24 hrs).

- Metabolite Identification : Use HR-MS/MS to detect hydrolysis products (e.g., serinol).

- Comparative Analysis : Test stability in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Q. Methodological Frameworks for Research Design

Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating this compound research questions?

- Answer : Apply the FINER criteria:

- Feasible : Ensure access to synthetic intermediates and analytical tools.

- Novel : Target understudied applications (e.g., asymmetric catalysis).

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with trends in peptide mimetics or green chemistry .

Q. How to integrate contradictory spectral data into a cohesive analysis?

- Answer :

- Error Source Mapping : Differentiate instrumental (e.g., NMR shimming issues) vs. sample-related (e.g., impurities) errors.

- Collaborative Validation : Share samples with independent labs for cross-verification.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies .

Q. Tables for Comparative Analysis

| Analytical Technique | Key Parameters for this compound | Common Pitfalls |

|---|---|---|

| -NMR | tert-butyl (δ 1.4 ppm), CHOH (δ 3.5–4.0 ppm) | Solvent peaks masking signals |

| LC-MS | [M+H] = 220.1 (CHNO) | Adduct formation (e.g., [M+Na]) |

| IR | C=O stretch (~1700 cm) | Moisture interference in KBr pellets |

特性

IUPAC Name |

tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKBRLRYPYBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442706 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125414-41-7 | |

| Record name | N-Boc-serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-serinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。